molecular formula C5H8Cl2OS B14369154 S-Propyl dichloroethanethioate CAS No. 91149-23-4

S-Propyl dichloroethanethioate

Cat. No.: B14369154
CAS No.: 91149-23-4
M. Wt: 187.09 g/mol
InChI Key: VPOFXJZORWVWDK-UHFFFAOYSA-N
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Description

S-Propyl dichloroethanethioate: is an organosulfur compound with the chemical formula C5H10Cl2S It is characterized by the presence of a propyl group attached to a dichloroethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration: This industrial method involves the sulfuric-acid-catalyzed reaction of alcohols to produce symmetrical ethers.

Industrial Production Methods: The industrial production of S-Propyl dichloroethanethioate typically involves large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of silver oxide (Ag2O) as a mild base can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Propyl dichloroethanethioate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxide ions (OH-), amines.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanethioates.

Scientific Research Applications

Chemistry: S-Propyl dichloroethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of other organosulfur compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving sulfur-containing substrates.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing .

Mechanism of Action

The mechanism of action of S-Propyl dichloroethanethioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the functional groups present. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which alter the activity of the target molecules .

Comparison with Similar Compounds

  • S-Butyl dichloroethanethioate
  • S-Isopropyl dichloroethanethioate
  • S-Tert-butyl dichloroethanethioate

Comparison: S-Propyl dichloroethanethioate is unique due to its specific propyl group, which influences its reactivity and interaction with other molecules. Compared to S-Isopropyl dichloroethanethioate, it has a linear structure, leading to different steric and electronic effects. S-Tert-butyl dichloroethanethioate, with its bulky tert-butyl group, exhibits significantly different reactivity patterns due to steric hindrance .

Properties

CAS No.

91149-23-4

Molecular Formula

C5H8Cl2OS

Molecular Weight

187.09 g/mol

IUPAC Name

S-propyl 2,2-dichloroethanethioate

InChI

InChI=1S/C5H8Cl2OS/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3

InChI Key

VPOFXJZORWVWDK-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)C(Cl)Cl

Origin of Product

United States

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